N-Boc-3-bromo-2-fluoro-D-phenylalanine

Description

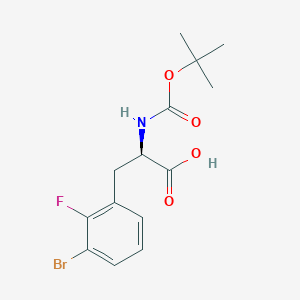

N-Boc-3-bromo-2-fluoro-D-phenylalanine is a synthetic, Boc-protected (tert-butoxycarbonyl) non-natural amino acid derivative.

- Molecular formula: Likely C₁₄H₁₇BrFNO₄ (based on the L-isomer in ).

- Molecular weight: ~362.19 g/mol (similar to N-Boc-3-bromo-5-fluoro-L-phenylalanine) .

- Key features:

- D-configuration: Enhances resistance to enzymatic degradation in peptide therapeutics.

- Halogen substituents: A bromine at position 3 and fluorine at position 2, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and modulating pharmacokinetics.

- Boc protection: Acid-labile protecting group, facilitating selective deprotection in peptide synthesis .

Properties

Molecular Formula |

C14H17BrFNO4 |

|---|---|

Molecular Weight |

362.19 g/mol |

IUPAC Name |

(2R)-3-(3-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1 |

InChI Key |

PGVIVQHZILLOCN-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=CC=C1)Br)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Br)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of the Amino Group

- Reagents: Di-tert-butyl dicarbonate (Boc2O) is reacted with D-phenylalanine in the presence of a base such as triethylamine.

- Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at ambient temperature.

- Outcome: Formation of N-Boc-D-phenylalanine, which safeguards the amino group from side reactions during subsequent halogenation steps.

Bromination at the 3-Position

- Reagents: N-bromosuccinimide (NBS) is commonly used as the brominating agent.

- Solvent: Dichloromethane or other non-polar solvents.

- Mechanism: Electrophilic aromatic substitution targets the 3-position of the phenyl ring due to directing effects from the Boc-protected amino acid side chain.

- Control: Reaction conditions are carefully controlled to avoid polybromination or substitution at undesired positions.

Fluorination at the 2-Position

- Reagents: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other nucleophilic fluorination reagents.

- Approach: Fluorination can be introduced either before or after bromination depending on the synthetic route and intermediate stability.

- Alternative Methods: Transition-metal catalyzed fluorination or electrophilic fluorination techniques may be employed for regioselectivity.

Industrial Scale Synthesis

- Large-scale production optimizes these steps using automated reactors and continuous flow systems.

- Emphasis on reaction yield, purity, and reproducibility.

- Quality control includes chromatographic and spectroscopic methods to confirm structure and enantiomeric excess.

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Solvent | Notes |

|---|---|---|---|

| Amino group protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine | Dichloromethane, THF | Room temperature, mild base required |

| Bromination | N-bromosuccinimide (NBS) | Dichloromethane | Controlled temperature to avoid overbromination |

| Fluorination | Diethylaminosulfur trifluoride (DAST) or other fluorinating agents | Variable (e.g., DCM) | Regioselective fluorination at 2-position |

| Deprotection (optional) | Trifluoroacetic acid (TFA) | DCM or neat | Removes Boc protecting group if needed |

Research Findings and Synthetic Routes from Literature

Multistep Synthesis: The literature describes multistep syntheses starting from commercially available D-phenylalanine or substituted benzaldehydes, proceeding through intermediate protected amino acids and halogenated derivatives. For example, asymmetric hydrogenation of α-amidocinnamic acid intermediates bearing halogen substituents has been employed to access enantiomerically pure products with high enantiomeric excess (>99%).

Enzymatic Resolution: Selective enzymatic hydrolysis using acylases or proteases has been demonstrated to separate enantiomers or remove protecting groups under mild conditions, preserving stereochemical integrity.

Alternative Synthetic Routes: Knoevenagel condensation and Stille coupling have been used to introduce halogen substituents on phenylalanine derivatives, followed by fluorination and deprotection steps to yield the target compounds.

Data Table: Representative Synthetic Route for N-Boc-3-bromo-2-fluoro-D-phenylalanine

Analytical and Purification Techniques

- Chromatography: High-performance liquid chromatography (HPLC) and preparative chromatography are used to purify intermediates and final products.

- Chiral Analysis: Chiral HPLC or enzymatic assays confirm enantiomeric purity.

- Spectroscopy: NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy are employed for structural confirmation.

- Quality Control: Melting point determination and elemental analysis ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-bromo-2-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), dichloromethane.

Fluorination: Diethylaminosulfur trifluoride (DAST).

Deprotection: Trifluoroacetic acid (TFA).

Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Deprotected Amino Acid: Removal of the Boc group yields 3-bromo-2-fluoro-D-phenylalanine

Scientific Research Applications

Peptide Synthesis

Overview:

N-Boc-3-bromo-2-fluoro-D-phenylalanine is a key building block in the synthesis of peptides. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions during peptide assembly, which is crucial for the development of biologically active compounds.

Key Features:

- The bromine atom enhances reactivity, enabling the formation of diverse peptide structures.

- The fluorine substitution can influence the biological properties of the resulting peptides.

Case Study:

In a study focusing on the synthesis of peptide analogs for therapeutic applications, researchers utilized N-Boc-3-bromo-2-fluoro-D-phenylalanine to create peptides that exhibited improved stability and bioactivity compared to their non-fluorinated counterparts. This was particularly evident in peptides designed to target specific receptors involved in cancer progression .

Drug Development

Overview:

This compound plays a vital role in pharmaceutical research, particularly in developing novel drug candidates. The incorporation of bromine and fluorine atoms has been shown to enhance the biological activity of compounds, making them more effective in targeting specific diseases.

Applications:

- Cancer Therapy: N-Boc-3-bromo-2-fluoro-D-phenylalanine has been used to synthesize compounds that inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Neuroscience Research: Its derivatives are explored for their potential effects on neurotransmitter systems, providing insights into neurological disorders .

Data Table: Drug Candidates Derived from N-Boc-3-bromo-2-fluoro-D-phenylalanine

Bioconjugation

Overview:

The unique structure of N-Boc-3-bromo-2-fluoro-D-phenylalanine facilitates bioconjugation processes. This capability allows researchers to attach drugs or imaging agents to proteins, which is essential for targeted therapy and diagnostics.

Applications:

- Targeted Drug Delivery: By conjugating this amino acid derivative with therapeutic agents, researchers have developed targeted delivery systems that enhance drug efficacy while minimizing side effects.

- Imaging Techniques: The incorporation of imaging agents into bioconjugates has improved the visualization of tumors and other pathological conditions through advanced imaging modalities like PET scans .

Research in Neuroscience

Overview:

N-Boc-3-bromo-2-fluoro-D-phenylalanine and its analogs are studied for their potential effects on neurotransmitter systems. This research is pivotal in understanding neurological disorders and developing new treatment options.

Case Study:

A recent investigation assessed the impact of fluorinated phenylalanines on neurotransmitter release in neuronal cultures. The study found that certain derivatives could significantly enhance dopamine release, suggesting potential applications in treating Parkinson's disease .

Mechanism of Action

The mechanism of action of N-Boc-3-bromo-2-fluoro-D-phenylalanine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity by modulating the electronic and steric properties of the molecule .

Comparison with Similar Compounds

Substituent Position and Halogen Variation

Protecting Group Comparison

Stereochemical and Functional Differences

- D vs. L isomers: N-Boc-D-2-fluorophenylalanine (D-configuration) in is resistant to proteases, making it suitable for stable peptide drugs. N-Boc-3-bromo-5-fluoro-L-phenylalanine (L-configuration) in aligns with natural amino acids but may lack metabolic stability .

Cost and Availability

- Purity: N-Boc-3-bromo-5-fluoro-L-phenylalanine is listed at 98% purity, typical for research-grade amino acid derivatives .

Biological Activity

N-Boc-3-bromo-2-fluoro-D-phenylalanine is an amino acid derivative that has garnered attention in various fields of biochemical research, particularly in peptide synthesis, drug development, and neuroscience. This article explores the biological activity of this compound based on diverse research findings and applications.

N-Boc-3-bromo-2-fluoro-D-phenylalanine is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₈BrFNO₄

- Molecular Weight : 351.20 g/mol

- CAS Number : 7006629

The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective reactions during peptide synthesis, while the bromine and fluorine substituents enhance its biological interactions.

1. Peptide Synthesis

N-Boc-3-bromo-2-fluoro-D-phenylalanine serves as a crucial building block in peptide synthesis. The protective Boc group facilitates selective reactions, enabling the formation of complex peptides with desired biological activities. This compound's unique structure allows researchers to manipulate it easily during synthesis, making it a valuable asset in developing biologically active compounds .

2. Drug Development

In pharmaceutical research, N-Boc-3-bromo-2-fluoro-D-phenylalanine is utilized to create novel drug candidates, particularly in cancer therapy. The incorporation of bromine enhances the biological activity of the resulting compounds, potentially increasing their efficacy against tumors . Studies have shown that fluorinated amino acids can improve the stability and shelf life of therapeutic proteins and peptide-based vaccines, which is critical for their practical application in medicine .

3. Bioconjugation

The compound's structure also facilitates bioconjugation processes, allowing researchers to attach drugs or imaging agents to proteins. This capability is essential for targeted therapy and diagnostics, particularly in oncology and neurology .

4. Neuroscience Research

N-Boc-3-bromo-2-fluoro-D-phenylalanine and its analogs are studied for their potential effects on neurotransmitter systems. Research indicates that fluorinated phenylalanines can influence protein folding and interactions, which are crucial for understanding neurological disorders and developing new treatment options .

Biological Activity Data

The biological activity of N-Boc-3-bromo-2-fluoro-D-phenylalanine can be summarized in the following table:

Case Study 1: Cancer Therapeutics

A study explored the use of N-Boc-3-bromo-2-fluoro-D-phenylalanine derivatives in developing dual inhibitors targeting specific cancer pathways. The incorporation of bromine was found to enhance binding affinity to target proteins compared to non-halogenated analogs.

Case Study 2: Neurological Applications

Research investigating fluorinated phenylalanines showed that these compounds could stabilize certain protein structures involved in neurotransmission. This stabilization may lead to improved outcomes in models of neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.